molecular formula C13H15N3O3 B5595384 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B5595384
M. Wt: 261.28 g/mol
InChI Key: XOFNDCCCKDEBFV-UHFFFAOYSA-N
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Description

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound It belongs to the class of imidazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with 4-methylphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
  • 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets. These unique features make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-3-5-10(6-4-9)14-11(17)7-16-12(18)8-15(2)13(16)19/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNDCCCKDEBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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